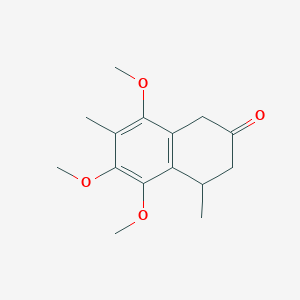![molecular formula C10H16N2O4S2 B14239378 N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide CAS No. 340185-07-1](/img/structure/B14239378.png)
N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, along with a propan-2-ylsulfuric diamide moiety. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide typically involves multiple steps. One common method starts with the reaction of methanesulfonyl chloride with a suitable aniline derivative to form the methanesulfonyl phenyl intermediate. This intermediate is then reacted with propan-2-ylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetone, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-4-(methanesulfonyl)aniline
- 4-(Methanesulfonyl)phenylboronic acid
- N-(4-Methanesulfonylphenyl)acetamide
Uniqueness
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
340185-07-1 |
|---|---|
Molekularformel |
C10H16N2O4S2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4-methylsulfonyl-N-(propan-2-ylsulfamoyl)aniline |
InChI |
InChI=1S/C10H16N2O4S2/c1-8(2)11-18(15,16)12-9-4-6-10(7-5-9)17(3,13)14/h4-8,11-12H,1-3H3 |
InChI-Schlüssel |
VNKIBTXSGNTCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


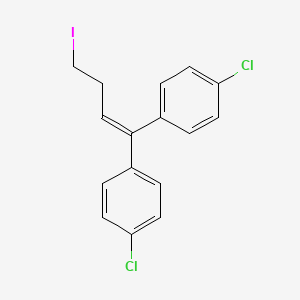
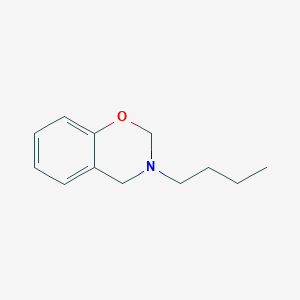
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

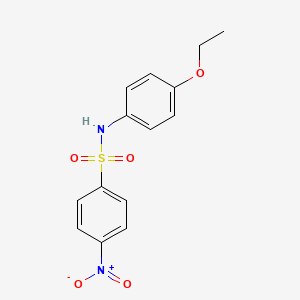
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
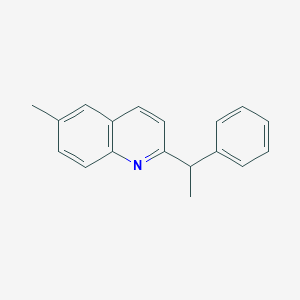
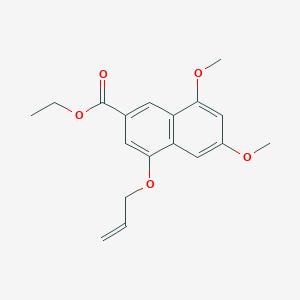
![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)

